2-Bromo-3,4-dimethylbenzenesulfonyl chloride
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Overview
Description
2-Bromo-3,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride typically involves the following steps:
Bromination: 3,4-Dimethylbenzenesulfonyl chloride is brominated using bromine or a brominating agent to introduce the bromine atom at the 2-position of the benzene ring.
Chlorosulfonation: The 3,4-dimethyl-2-nitroaniline is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 2-nitro-3,4-dimethylbenzenesulfonyl chloride.
Reduction: The nitro group is then reduced to an amine group, forming 2-amino-3,4-dimethylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorosulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or sulfonyl chloride groups can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted benzenesulfonyl chlorides.
Nucleophilic Substitution: Products include sulfonamide and sulfonate derivatives.
Scientific Research Applications
2-Bromo-3,4-dimethylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and in the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzenesulfonyl chloride: Lacks the bromine substitution, making it less reactive in certain electrophilic aromatic substitution reactions.
2-Bromo-4-fluorobenzenesulfonyl chloride: Contains a fluorine atom instead of two methyl groups, leading to different reactivity and applications.
3-Bromo-4-methoxybenzenesulfonyl chloride:
Uniqueness
2-Bromo-3,4-dimethylbenzenesulfonyl chloride is unique due to the presence of both bromine and methyl groups on the benzene ring, which enhances its reactivity in electrophilic aromatic substitution and nucleophilic substitution reactions. This makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
2-bromo-3,4-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-4-7(13(10,11)12)8(9)6(5)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJODEUUTZKRQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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